molecular formula C23H24ClNO4 B2465201 1'-(2-(4-Chlorophenoxy)-2-methylpropanoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877811-18-2

1'-(2-(4-Chlorophenoxy)-2-methylpropanoyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No. B2465201
CAS RN: 877811-18-2
M. Wt: 413.9
InChI Key: BJTYJPHZPKOYLR-UHFFFAOYSA-N
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Description

1'-(2-(4-Chlorophenoxy)-2-methylpropanoyl)spiro[chroman-2,4'-piperidin]-4-one is a synthetic compound that has been developed for scientific research purposes. It is a spirocyclic compound that has shown potential for use in various biochemical and physiological studies.

Scientific Research Applications

The compound 1'-(2-(4-Chlorophenoxy)-2-methylpropanoyl)spiro[chroman-2,4'-piperidin]-4-one, belonging to the class of spiro[chromane-2,4'-piperidine]-4(3H)-ones, is a significant pharmacophore with various applications in medicinal chemistry. These substances have been recognized for their potential in the development of drugs, drug candidates, or lead compounds, as well as in various biochemical reagents. The recent advances in the synthesis of spiro[chromane-2,4'-piperidine]-4(3H)-one-derived compounds have demonstrated their biological relevances, emphasizing the structural component's importance in drug discovery processes (Ghatpande et al., 2020).

Antimicrobial and Antifungal Applications

One of the notable applications of these compounds includes their role as potent antimicrobial and antifungal agents. The synthesis of novel N-acyl/aroyl spiro[chromane-2,4′-piperidin]-4(3H)-one analogues, developed through a two-stage condensation process, has shown significant results in inhibiting microbial growth. These compounds have demonstrated excellent docking integrations with molecular docking software, along with pronounced anti-fungal and anti-microbial activities, highlighting their potential utility in developing new treatments against various infections (Ghatpande et al., 2021).

Potential in HIV-1 Treatment

Another research avenue has explored the antagonistic properties of related spiro compounds against the human CCR5 receptor, a critical target in HIV-1 therapy. Structural analogs such as (2S)-2-(3-Chlorophenyl)-1-[N-(methyl)-N-(phenylsulfonyl)amino]-4-[spiro(2,3-dihydrobenzthiophene-3,4'-piperidin-1'-yl)]butane S-oxide have been identified as potent CCR5 antagonists, offering a new direction in the development of anti-HIV-1 agents. This indicates the versatility of the spiro[chromane-2,4'-piperidine]-4(3H)-one scaffold in accommodating modifications that target different biological pathways (Finke et al., 2001).

Antimalarial Activity

The compound's derivatives have also shown promising results in antimalarial activity evaluations. A series of related spiro compounds, specifically tetraoxanetriazine hybrids and spiro[piperidine-4,3′-tetraoxanes], have been synthesized and tested against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. These studies have highlighted the potential of spiro[chromane-2,4'-piperidine]-4(3H)-one derivatives in contributing to the development of new antimalarial treatments, showcasing moderate to good activities against both strains without cytotoxicity towards mammalian cells (Kumar et al., 2012).

Future Directions

Spiro[chromane-2,4′-piperidine]-4(3H)-one compounds have been proven as one of the most valued scaffolds utilized by several medicinal chemists and pharmacologists to yield therapeutically effective biologicals . They have shown their pharmacological potential as antidiabetic, anticancer, antioxidant, anti-inflammatory, anti-obesity, antihypertensive, antiplasmodial, antimalarial, and antitumor . Therefore, the future research directions could involve exploring the therapeutic potential of “1’-(2-(4-Chlorophenoxy)-2-methylpropanoyl)spiro[chroman-2,4’-piperidin]-4-one” in these areas.

properties

IUPAC Name

1'-[2-(4-chlorophenoxy)-2-methylpropanoyl]spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClNO4/c1-22(2,28-17-9-7-16(24)8-10-17)21(27)25-13-11-23(12-14-25)15-19(26)18-5-3-4-6-20(18)29-23/h3-10H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTYJPHZPKOYLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCC2(CC1)CC(=O)C3=CC=CC=C3O2)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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